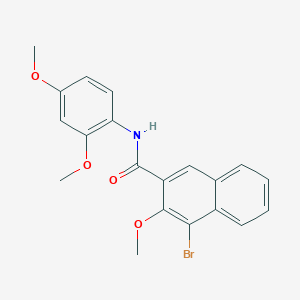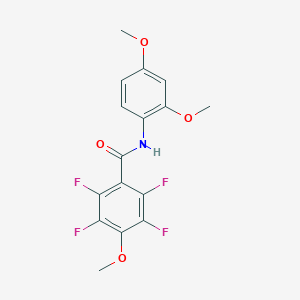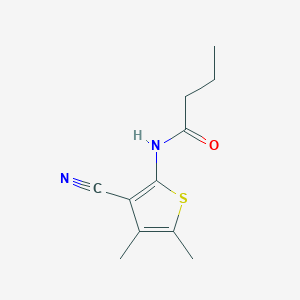![molecular formula C17H14ClN3O3S B251067 N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-chloro-4-methoxybenzamide](/img/structure/B251067.png)
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-chloro-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-chloro-4-methoxybenzamide, also known as ABT-737, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This molecule was first synthesized in the early 2000s by researchers at Abbott Laboratories, and since then, it has been the subject of numerous scientific studies investigating its mechanism of action and potential therapeutic applications.
作用機序
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-chloro-4-methoxybenzamide works by binding to the BH3-binding groove of anti-apoptotic proteins, preventing them from interacting with pro-apoptotic proteins and inhibiting the apoptotic pathway. This leads to the activation of caspases, which are enzymes that play a key role in the execution of apoptosis. N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-chloro-4-methoxybenzamide has been shown to be highly selective for anti-apoptotic proteins, with minimal binding to pro-apoptotic proteins, making it a potent inhibitor of cancer cell survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-chloro-4-methoxybenzamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit platelet aggregation and thrombus formation, making it a potential therapeutic agent for cardiovascular diseases. It has also been shown to have neuroprotective effects, preventing neuronal cell death in models of neurodegenerative diseases.
実験室実験の利点と制限
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-chloro-4-methoxybenzamide has several advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for research purposes. It is also highly selective for anti-apoptotic proteins, making it a potent inhibitor of cancer cell survival. However, N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-chloro-4-methoxybenzamide has some limitations for laboratory experiments. It has poor solubility in aqueous solutions, making it difficult to administer in vivo. It also has a short half-life in the body, requiring frequent dosing to maintain therapeutic levels.
将来の方向性
There are several future directions for research on N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-chloro-4-methoxybenzamide. One area of interest is the development of more potent and selective inhibitors of anti-apoptotic proteins, which could have even greater efficacy in cancer treatment. Another area of interest is the investigation of combination therapies, in which N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-chloro-4-methoxybenzamide is used in combination with other therapeutic agents to enhance its efficacy and overcome resistance mechanisms. Finally, the development of new delivery methods, such as nanoparticle-based delivery systems, could improve the bioavailability and pharmacokinetics of N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-chloro-4-methoxybenzamide, making it a more effective therapeutic agent.
合成法
The synthesis of N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-chloro-4-methoxybenzamide involves several steps, starting with the reaction of 2-aminobenzothiazole with acetic anhydride to form N-acetyl-2-aminobenzothiazole. This compound is then reacted with 3-chloro-4-methoxybenzoyl chloride to form the desired product, N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-chloro-4-methoxybenzamide. The synthesis of this molecule has been optimized over the years to improve its yield and purity, making it more readily available for research purposes.
科学的研究の応用
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-chloro-4-methoxybenzamide has been extensively studied for its potential use in cancer treatment. It is a potent inhibitor of anti-apoptotic proteins, such as Bcl-2, Bcl-xL, and Bcl-w, which are overexpressed in many types of cancer cells and contribute to their survival and resistance to chemotherapy. By inhibiting these proteins, N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-chloro-4-methoxybenzamide can induce apoptosis, or programmed cell death, in cancer cells, making it a promising therapeutic agent.
特性
分子式 |
C17H14ClN3O3S |
|---|---|
分子量 |
375.8 g/mol |
IUPAC名 |
N-(6-acetamido-1,3-benzothiazol-2-yl)-3-chloro-4-methoxybenzamide |
InChI |
InChI=1S/C17H14ClN3O3S/c1-9(22)19-11-4-5-13-15(8-11)25-17(20-13)21-16(23)10-3-6-14(24-2)12(18)7-10/h3-8H,1-2H3,(H,19,22)(H,20,21,23) |
InChIキー |
QIORXTOROHUQAC-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(C=C3)OC)Cl |
正規SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(C=C3)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-bromo-4-methoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B250987.png)


![N-(4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B250992.png)
![2-fluoro-N-{[2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B250995.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B250998.png)
![3-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-naphthamide](/img/structure/B250999.png)
![N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-1-naphthamide](/img/structure/B251001.png)
![2-(4-chlorophenyl)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B251003.png)
![3,5-dichloro-2-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251004.png)
![N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B251005.png)


![N-[4-(4-ethyl-1-piperazinyl)phenyl]-2-methylbenzamide](/img/structure/B251008.png)